molecular formula C25H25N3O3S B4319591 ETHYL 4-{4-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]THIOPHEN-2-YL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE

ETHYL 4-{4-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]THIOPHEN-2-YL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE

Cat. No.: B4319591
M. Wt: 447.6 g/mol
InChI Key: QTPJJQVNTHMWFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[4-(1H-benzimidazol-1-ylmethyl)-2-thienyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that features a benzimidazole moiety fused with a thienyl group and a hexahydroquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{4-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]THIOPHEN-2-YL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzimidazole Moiety: The benzimidazole ring is synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Thienyl Group Introduction: The thienyl group is introduced via a coupling reaction with the benzimidazole intermediate using a suitable thiophene derivative.

    Hexahydroquinoline Formation: The hexahydroquinoline structure is formed through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Final Esterification: The final step involves esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and thienyl moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole nitrogen, using alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, under basic conditions or in the presence of a catalyst.

Major Products

    Oxidation: Oxidized derivatives of benzimidazole and thienyl groups.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Alkylated or acylated derivatives of the benzimidazole moiety.

Scientific Research Applications

Ethyl 4-[4-(1H-benzimidazol-1-ylmethyl)-2-thienyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Biological Research: It is used in studies related to enzyme inhibition, particularly targeting enzymes involved in metabolic pathways.

    Pharmaceutical Industry: The compound is explored for its potential as a drug candidate for treating various diseases, including infections and neurological disorders.

    Chemical Research: It serves as a model compound for studying the reactivity and stability of complex organic molecules.

Mechanism of Action

The mechanism of action of ETHYL 4-{4-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]THIOPHEN-2-YL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE involves its interaction with molecular targets such as DNA and enzymes. The benzimidazole moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity and affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like benzimidazole, albendazole, and mebendazole share the benzimidazole core structure.

  • Thienyl Compounds

Properties

IUPAC Name

ethyl 4-[4-(benzimidazol-1-ylmethyl)thiophen-2-yl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S/c1-3-31-25(30)22-15(2)27-18-8-6-10-20(29)23(18)24(22)21-11-16(13-32-21)12-28-14-26-17-7-4-5-9-19(17)28/h4-5,7,9,11,13-14,24,27H,3,6,8,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPJJQVNTHMWFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC(=CS3)CN4C=NC5=CC=CC=C54)C(=O)CCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-{4-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]THIOPHEN-2-YL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-{4-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]THIOPHEN-2-YL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 4-{4-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]THIOPHEN-2-YL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE
Reactant of Route 4
ETHYL 4-{4-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]THIOPHEN-2-YL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE
Reactant of Route 5
ETHYL 4-{4-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]THIOPHEN-2-YL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE
Reactant of Route 6
ETHYL 4-{4-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]THIOPHEN-2-YL}-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.